molecular formula C13H18ClFN2O3S B4689215 1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide

Cat. No. B4689215
M. Wt: 336.81 g/mol
InChI Key: HGTQAXBFXXXPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a crucial role in the signaling pathways involved in the activation and proliferation of immune cells.

Mechanism of Action

1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide selectively inhibits the activity of BTK, which is a key component of the B cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B cells, which are involved in the pathogenesis of various types of cancer and autoimmune diseases. By inhibiting BTK, this compound blocks the activation and proliferation of B cells, leading to the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In addition, this compound has been shown to inhibit the proliferation and activation of B cells, T cells, and monocytes, which are key immune cells involved in the pathogenesis of autoimmune diseases. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide in lab experiments include its potent and selective inhibition of BTK, which makes it a valuable tool for studying the role of BTK in the pathogenesis of various diseases. However, this compound has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.

Future Directions

For the development of 1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide include the evaluation of its safety and efficacy in clinical trials, as well as the investigation of its potential use in combination with other therapeutic agents. In addition, further studies are needed to elucidate the mechanisms underlying the anti-tumor and immunomodulatory effects of this compound, as well as its potential use in the treatment of other diseases.

Scientific Research Applications

1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the proliferation and activation of B cells, T cells, and monocytes, which are key immune cells involved in the pathogenesis of these diseases. In vivo studies have demonstrated that this compound has potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O3S/c14-12-2-1-3-13(15)11(12)10-21(18,19)16-4-5-17-6-8-20-9-7-17/h1-3,16H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTQAXBFXXXPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
Reactant of Route 3
1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.